

Synthesis of 1-Methyl-1H-indazol-4-ol: An Application Note and Protocol

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Compound of Interest

Compound Name: **1-Methyl-1H-indazol-4-ol**

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This document provides a detailed protocol for the synthesis of **1-Methyl-1H-indazol-4-ol**, a valuable building block in medicinal chemistry. The primary synthesis route detailed is the N-methylation of 4-hydroxy-1H-indazole, a method favored for its regioselectivity and operational simplicity. An alternative pathway involving the O-demethylation of 4-methoxy-1-methyl-1H-indazole is also presented.

Data Summary

The following tables summarize the key quantitative data associated with the proposed synthesis protocols.

Table 1: Reagents for N-Methylation of 4-Hydroxy-1H-indazole

Reagent	Molecular Formula	Molar Mass (g/mol)	Moles	Equivalents	Amount
4-Hydroxy-1H-indazole	C ₇ H ₆ N ₂ O	134.14	1.0	1.0	User Defined
Sodium Hydride (60% in mineral oil)	NaH	24.00	1.2	1.2	Calculated
Methyl Iodide	CH ₃ I	141.94	1.1	1.1	Calculated
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	-	-	Sufficient Volume
Saturated Aqueous NH ₄ Cl	NH ₄ Cl	53.49	-	-	Sufficient Volume
Ethyl Acetate	C ₄ H ₈ O ₂	88.11	-	-	Sufficient Volume
Brine	NaCl	58.44	-	-	Sufficient Volume
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	-	-	Sufficient Volume

Table 2: Reaction Conditions for N-Methylation

Parameter	Value
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-16 hours
Atmosphere	Inert (Nitrogen or Argon)

Experimental Protocols

Primary Protocol: N-Methylation of 4-Hydroxy-1H-indazole

This protocol describes the regioselective N-methylation of 4-hydroxy-1H-indazole at the N1 position. Studies have shown that the use of sodium hydride in tetrahydrofuran generally favors N-1 alkylation of the indazole ring.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Materials:

- 4-Hydroxy-1H-indazole
- Sodium hydride (60% dispersion in mineral oil)
- Methyl iodide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Inert gas supply (Nitrogen or Argon)
- Ice bath
- Separatory funnel
- Rotary evaporator

- Apparatus for column chromatography (silica gel)

Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran. Cool the suspension to 0 °C using an ice bath.
- Deprotonation: While stirring, add a solution of 4-hydroxy-1H-indazole (1.0 equivalent) in anhydrous THF dropwise to the cooled sodium hydride suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.
- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford **1-Methyl-1H-indazol-4-ol**.

Alternative Protocol: O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

This protocol outlines a potential route to **1-Methyl-1H-indazol-4-ol** starting from the corresponding methyl ether. Several reagents are known to effect the demethylation of aromatic methyl ethers.^{[5][6][7][8]} Boron tribromide (BBr_3) is a common and effective reagent for this transformation.^[5]

Materials:

- 4-Methoxy-1-methyl-1H-indazole
- Boron tribromide (BBr_3) solution in dichloromethane (e.g., 1 M)
- Anhydrous dichloromethane (DCM)
- Methanol
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

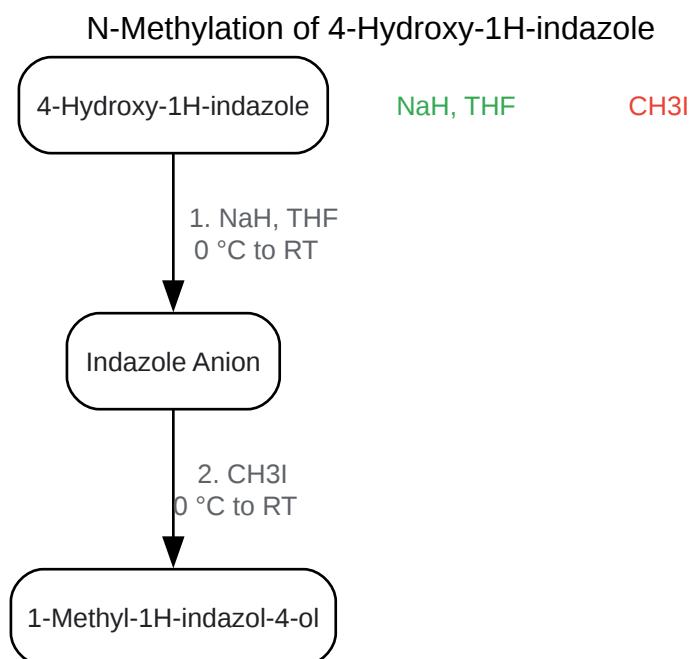
Procedure:

- Reaction Setup: Dissolve 4-methoxy-1-methyl-1H-indazole (1.0 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).
- Demethylation: Slowly add a solution of boron tribromide (e.g., 1.5 equivalents) in dichloromethane to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
- Reaction Monitoring: Monitor the reaction progress by TLC.
- Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.

- Workup: Concentrate the mixture under reduced pressure. To the residue, add saturated aqueous NaHCO_3 solution until the pH is neutral or slightly basic.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel to yield **1-Methyl-1H-indazol-4-ol**.

Visualizations

Diagram 1: Synthesis of **1-Methyl-1H-indazol-4-ol** via N-Methylation

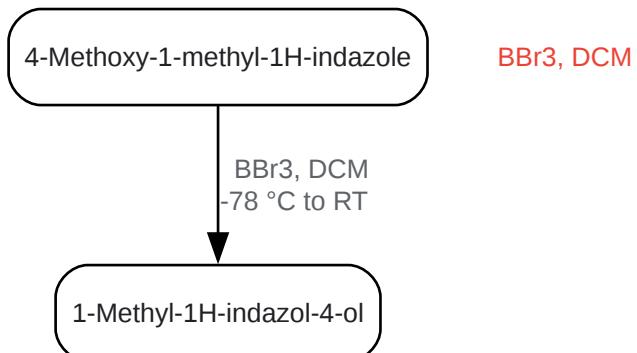


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Caption: Synthetic pathway for **1-Methyl-1H-indazol-4-ol**.

Diagram 2: Alternative Synthesis via O-Demethylation

O-Demethylation of 4-Methoxy-1-methyl-1H-indazole

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Caption: Alternative route to **1-Methyl-1H-indazol-4-ol**.

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